molecular formula C12H25ClN2O2 B598209 tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride CAS No. 1203011-26-0

tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride

Cat. No.: B598209
CAS No.: 1203011-26-0
M. Wt: 264.794
InChI Key: ILEMLVIGGJLCHC-UHFFFAOYSA-N
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Description

tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H25ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 2-isopropylpiperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process generally involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-methylpiperazine-1-carboxylate hydrochloride
  • tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride
  • tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride

Uniqueness

tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.

Biological Activity

tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 955979-06-3, features a unique piperazine ring structure that may influence its interaction with various biological targets. Understanding the biological activity of this compound is crucial for its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H22ClN2O2C_{12}H_{22}ClN_2O_2 with a molecular weight of approximately 250.77 g/mol. The compound consists of a piperazine ring substituted with both tert-butyl and isopropyl groups, contributing to its lipophilicity and potential receptor interactions.

Biological Activity Overview

Research indicates that compounds containing piperazine moieties often exhibit a range of biological activities, including:

  • Antidepressant Effects : Piperazine derivatives are known to interact with serotonin receptors, influencing mood regulation.
  • Antimicrobial Activity : Some studies suggest that piperazine-based compounds can enhance the efficacy of existing antibiotics against resistant strains by inhibiting efflux pumps in bacteria.
  • Neuroprotective Properties : There is evidence that certain piperazine derivatives may offer neuroprotective effects through modulation of neurotransmitter systems.

1. Interaction Studies

A study focused on the interaction of piperazine derivatives with neurotransmitter receptors highlighted the importance of structural modifications in enhancing binding affinity. For this compound, computational docking studies suggested favorable interactions with serotonin and dopamine receptors, indicating potential antidepressant activity .

2. Antimicrobial Potentiation

Research on pyridylpiperazine-based compounds demonstrated their ability to potentiate the activity of antibiotics against multidrug-resistant bacteria. Although this compound was not directly tested, its structural similarities to effective compounds suggest it may also enhance antibiotic efficacy by inhibiting bacterial efflux pumps .

3. Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. While specific data on this compound is limited, related compounds have shown favorable absorption and distribution characteristics, making them suitable candidates for further development .

Data Table: Comparison of Piperazine Derivatives

Compound NameCAS NumberBiological ActivityNotes
tert-Butyl 2-isopropylpiperazine-1-carboxylate HCl955979-06-3Potential antidepressant and antimicrobialStructural analogs show promise
Pyridylpiperazine-based inhibitorsVariousAntibiotic potentiationEffective against MDR bacteria
(R)-tert-Butyl 2-methylpiperazine-1-carboxylate170033-47-3Neuroprotective effectsSimilar receptor interactions

Properties

IUPAC Name

tert-butyl 2-propan-2-ylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEMLVIGGJLCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662691
Record name tert-Butyl 2-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203011-26-0
Record name tert-Butyl 2-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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